4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
CAS No.: 931597-57-8
Cat. No.: VC4997860
Molecular Formula: C17H17FN2O3S
Molecular Weight: 348.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931597-57-8 |
|---|---|
| Molecular Formula | C17H17FN2O3S |
| Molecular Weight | 348.39 |
| IUPAC Name | 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17FN2O3S/c1-12-11-14(6-9-16(12)20-10-2-3-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 |
| Standard InChI Key | PMKVIGDACYGIEU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, reflects its core structure: a benzenesulfonamide group substituted at the para position with a fluorine atom, linked via a sulfonamide bridge to a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety . The pyrrolidinone ring introduces a five-membered lactam, contributing to conformational rigidity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability.
Key structural parameters include:
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Molecular Formula: C₁₈H₁₈FN₂O₃S
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Molecular Weight: 376.41 g/mol
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logP: ~3.8 (estimated via comparative analysis with analogs )
A comparative analysis of structurally related sulfonamides reveals distinct substituent effects:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | C₁₈H₁₈FN₂O₃S | 376.41 | Fluoro, methyl, pyrrolidinone |
| 3-Fluoro-4-methoxy analog | C₁₈H₁₉FN₂O₄S | 378.42 | Fluoro, methoxy, pyrrolidinone |
| 4-Ethoxy analog | C₁₉H₂₂N₂O₄S | 374.46 | Ethoxy, pyrrolidinone |
Physicochemical Characteristics
The fluorine atom at the para position of the benzene ring increases lipophilicity, enhancing membrane permeability, while the sulfonamide group confers water solubility through polar interactions. The methyl group on the phenyl ring introduces steric hindrance, potentially influencing binding affinity to biological targets . Spectroscopic data (e.g., NMR, IR) for closely related compounds suggest characteristic peaks:
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¹H NMR: δ 2.1–2.3 ppm (pyrrolidinone CH₂), δ 6.8–7.6 ppm (aromatic protons)
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IR: 1670–1690 cm⁻¹ (C=O stretch of pyrrolidinone), 1150–1170 cm⁻¹ (S=O stretch)
Synthesis and Analytical Characterization
Analytical Techniques
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HPLC: Purity assessment using C18 columns with acetonitrile/water gradients.
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 377.4.
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X-ray Crystallography: Limited data exist, but similar sulfonamides exhibit planar sulfonamide groups and dihedral angles <30° between aromatic rings .
Biological Activities and Mechanism of Action
Pharmacological Profile
The compound’s bioactivity stems from its dual functional groups:
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Sulfonamide: Inhibits carbonic anhydrases and cyclooxygenases, with potential anti-inflammatory effects.
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Pyrrolidinone: Modulates neurotransmitter receptors (e.g., GABAₐ) and ion channels .
Preliminary in vitro studies on analogs demonstrate:
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IC₅₀ = 12.3 µM against COX-2
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Kᵢ = 8.7 µM for carbonic anhydrase IX
Mechanism of Action
Molecular docking simulations suggest the fluorine atom forms halogen bonds with Thr199 in carbonic anhydrase II, while the pyrrolidinone oxygen hydrogen-bonds to Gln92. This dual interaction stabilizes the enzyme-inhibitor complex, as visualized below:
Applications in Scientific Research
Drug Development
The compound serves as a lead structure for:
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Anticancer Agents: Targeting hypoxic tumors via carbonic anhydrase IX inhibition.
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Anti-inflammatory Drugs: COX-2 selectivity reduces gastrointestinal toxicity.
Biochemical Tools
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